molecular formula C32H31N7 B14961478 6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14961478
M. Wt: 513.6 g/mol
InChI Key: YGOXLOXHJYJBMN-UHFFFAOYSA-N
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Description

6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The triazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine with a similar piperazine structure.

    Levocetirizine: An enantiomer of cetirizine with enhanced pharmacological properties.

    Aripiprazole: An antipsychotic drug featuring a piperazine ring.

Uniqueness

6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the combination of its piperazine and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H31N7

Molecular Weight

513.6 g/mol

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C32H31N7/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)38-21-23-39(24-22-38)32-36-30(33-27-17-9-3-10-18-27)35-31(37-32)34-28-19-11-4-12-20-28/h1-20,29H,21-24H2,(H2,33,34,35,36,37)

InChI Key

YGOXLOXHJYJBMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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